Superior Cross-Coupling Reliability Across Multiple Reaction Types Versus Bromo- and Diiodo- Analogs
In a systematic head-to-head comparison, (E)-1-chloro-2-iodoethene (template 3) was the only 1,2-dihaloethene template that provided the desired mono-coupled products reliably under Suzuki, Sonogashira, and Negishi cross-coupling conditions [1]. (E)-1-bromo-2-iodoethene (template 4) and (E/Z)-1,2-dibromoethene (template 11) only yielded products under Negishi conditions, while (E)-1,2-diiodoethene (template 5) failed to produce any cross-coupled products under all tested conditions [1].
| Evidence Dimension | Reliability of mono-coupled product formation across three standard Pd-catalyzed cross-coupling reactions |
|---|---|
| Target Compound Data | Reliable mono-coupled product formation in Suzuki, Sonogashira, and Negishi reactions |
| Comparator Or Baseline | (E)-1-bromo-2-iodoethene: Negishi only; (E)-1,2-diiodoethene: none; (E/Z)-1,2-dibromoethene: Negishi only |
| Quantified Difference | Target compound succeeds in 3/3 reaction types; comparators succeed in 0/3 to 1/3 reaction types |
| Conditions | Suzuki (arylboronic acid, Pd catalyst), Sonogashira (alkyne, Pd/Cu catalysts), Negishi (organozinc, Pd catalyst) as described in reference [1] |
Why This Matters
This broad reaction compatibility allows procurement of a single template for multiple synthetic strategies, reducing inventory complexity and ensuring reaction success where analogs would fail.
- [1] Organ, M. G.; et al. The effect of vicinyl olefinic halogens on cross-coupling reactions using Pd(0) catalysis. Tetrahedron 2004, 60 (42), 9453–9459. View Source
